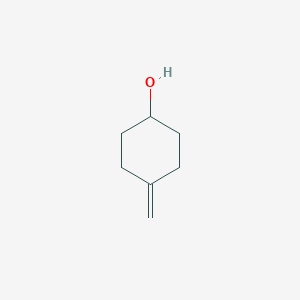

4-Methylenecyclohexanol

Description

4-Methylenecyclohexanol (CAS 1004-24-6) is an organic compound characterized by a cyclohexane ring with a methylene bridge (=CH₂) and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₈H₁₄O, with an average molecular weight of 126.20 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with moderate water solubility, influenced by the polar hydroxymethyl group. The compound exhibits notable reactivity in organic synthesis, participating in nucleophilic substitutions, polymerizations, and serving as an intermediate in pharmaceutical development (e.g., vitamin D analogs) . Its structure and functional groups make it valuable for strain-relief rearrangements and cyclopropane-derived transformations, as observed in oxymercuration-borohydride reduction reactions .

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h7-8H,1-5H2 |

InChI Key |

OXOGGHNLQCZDPK-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC(CC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following cyclohexanol derivatives are compared based on substituents, reactivity, and applications:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 4-Methylenecyclohexanol | 1004-24-6 | C₈H₁₄O | Hydroxymethyl, methylene | Cyclohexane + CH₂OH and =CH₂ bridge |

| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | Hydroxymethyl | Cyclohexane + CH₂OH (no methylene) |

| 4-Methoxycyclohexanol | 18068-06-9 | C₇H₁₄O₂ | Hydroxyl, methoxy | Cyclohexane + -OH and -OCH₃ at C4 |

| 4-(Dimethylamino)cyclohexanol | 103023-50-3 | C₈H₁₇NO | Hydroxyl, dimethylamino | Cyclohexane + -OH and -N(CH₃)₂ at C4 |

| 4-Isopropylcyclohexanol | 4621-04-9 | C₉H₁₈O | Hydroxyl, isopropyl | Cyclohexane + -OH and -CH(CH₃)₂ at C4 |

| 4-Methylcyclohexanethiol | 60260-87-9 | C₇H₁₄S | Thiol (-SH) | Cyclohexane + -SH at C4 |

Physical and Chemical Properties

- Reactivity: this compound: Highly reactive due to strain from the methylene bridge. Participates in cyclopropane ring-opening reactions and rearrangements (e.g., forming 3-methylenecyclohexanol under thermal conditions) . Cyclohexanemethanol: Less strained; primary alcohol reactivity (e.g., esterifications). Used in polymer synthesis . 4-Methoxycyclohexanol: Ether group (-OCH₃) reduces acidity of -OH, making it less reactive in acid-catalyzed processes compared to this compound . 4-(Dimethylamino)cyclohexanol: Basic amino group enables participation in acid-base reactions and coordination chemistry .

- Solubility: this compound: Moderate water solubility due to -CH₂OH . 4-Methoxycyclohexanol: Higher lipophilicity from -OCH₃ reduces water solubility . 4-Methylcyclohexanethiol: Low water solubility due to nonpolar thiol group .

- Synthetic Utility: this compound: Key intermediate in vitamin D₃ analogs (e.g., 20S-hydroxyvitamin D₃) . 4-Isopropylcyclohexanol: Used in fragrance and resin industries due to bulky isopropyl group . 4-Methoxycyclohexanol: Precursor to spiroketals and cyclohexanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.